Cas no 193887-44-4 (Fmoc-β-HoLeu-OH)
Fmoc-β-HoLeu-OH Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (3S)-
- N-Fmoc-L-beta-homoleucine
- Fmoc-L-β-homoleucine
- FMOC-BETA-HOLEU-OH
- Fmoc-L-beta-HLeu-OH
- Fmoc-L-beta-homoleucine
- FMOC-L-ß-HOMOLEUCINE
- Fmoc-β-HoLeu-OH
- Fmoc-β-Homo-Leu-OH
- Fmoc-β-HomoLeu-OH
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
- Furan
- Fmoc-b-HoLeu-OH
- FMOC-LEU-(C*CH2)OH
- Fmoc-L-β-Homo-Leu-OH
- FMOC-BETA-HOMOLEU-OH
- Fmoc-L-beta-Homo-Leu
- Fmoc-L-
- A-Homo-Leu-OH
- (S)-3-(Fmoc-amino)-5-methylhexanoic acid
- Fmoc--HoLeu-OH Fmoc--homoleucine
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
- Fmoc-?-HoLeu-OH
- Fmoc-beta-Homo-Leu-OH
- FCH4058290
- FL72
- A813671
- A-HoLeu-OH
- Fmoc-beta-Homoleu-OH, >=96.0%
- F1268
- Fmoc-
- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-,(3S)-
- F12326
- 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOICACID
- 193887-44-4
- (3S)-3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-METHYLHEXANOIC ACID
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
- A-homoleucine
- MFCD01863059
- [(9H-Fluoren-9-ylmethoxy)carbonyl]-L-fA-homoleucine
- AKOS015900953
- CS-W011805
- HY-W011089
- DTXSID90375815
- SCHEMBL119197
- Fmoc-Leu-(C#CH2)OH
- AC-22079
- S-193887-44-4
- EN300-755412
- AS-57913
- DB-038333
- A-Homoleu-OH
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- MDL: MFCD01863059
- Inchi: 1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
- InChI Key: YLVSABQQLLRFIJ-HNNXBMFYSA-N
- SMILES: O(C(N([H])[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
Computed Properties
- Exact Mass: 367.178358g/mol
- Surface Charge: 0
- XLogP3: 4.3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 8
- Monoisotopic Mass: 367.178358g/mol
- Monoisotopic Mass: 367.178358g/mol
- Topological Polar Surface Area: 75.6Ų
- Heavy Atom Count: 27
- Complexity: 498
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: 2
- Surface Charge: 0
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 572.1±33.0 °C at 760 mmHg
- Flash Point: 299.8±25.4 °C
- Solubility: Insuluble (3.0E-3 g/L) (25 ºC),
- PSA: 75.63000
- LogP: 4.80540
- Solubility: Not determined
Fmoc-β-HoLeu-OH Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-β-HoLeu-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ426-50mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 98+% | 50mg |
¥108.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥1457.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-250mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 250mg |
¥108.0 | 2023-09-07 | |
| TRC | F604305-50mg |
Fmoc-l-β-homoleucine |
193887-44-4 | 50mg |
$98.00 | 2023-05-18 | ||
| abcr | AB165836-5 g |
Fmoc-L-beta-homoleucine; . |
193887-44-4 | 5g |
€604.90 | 2023-06-23 | ||
| abcr | AB165836-1 g |
Fmoc-L-beta-homoleucine; . |
193887-44-4 | 1g |
€247.30 | 2023-06-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ426-50mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 98+% | 50mg |
¥79.6 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032200-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥2180 | 2024-05-25 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1268-250MG |
[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-β-homoleucine |
193887-44-4 | >96.0%(T)(HPLC) | 250mg |
¥120.00 | 2023-09-08 | |
| Cooke Chemical | A4311612-5G |
Fmoc-L-β-homoleucine |
193887-44-4 | 96% | 5g |
RMB 1869.60 | 2025-02-21 |
Fmoc-β-HoLeu-OH Suppliers
Fmoc-β-HoLeu-OH Related Literature
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on Fmoc-β-HoLeu-OH
Fmoc-β-HoLeu-OH: A Comprehensive Overview
Fmoc-β-HoLeu-OH, also known by its CAS number 193887-44-4, is a compound of significant interest in the fields of organic chemistry and peptide synthesis. This compound is a derivative of β-homoleucine, which itself is a non-natural amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis to temporarily block the amine functionality of amino acids, facilitating controlled assembly of peptide chains. The hydroxyl group (-OH) at the terminal position further adds to its versatility, making it a valuable reagent in various chemical and biochemical applications.
Recent studies have highlighted the potential of Fmoc-β-HoLeu-OH in the development of novel therapeutic agents. Researchers have explored its role in peptide-based drug delivery systems, where its unique structure allows for enhanced stability and bioavailability. The β-homoleucine moiety, with its branched alkyl chain, contributes to hydrophobic interactions, which are crucial for membrane permeability and drug targeting. Furthermore, the Fmoc group's photolytic cleavage properties have been leveraged in light-responsive drug delivery systems, offering precise temporal control over drug release.
The synthesis of Fmoc-β-HoLeu-OH involves a multi-step process that begins with the preparation of β-homoleucine. This amino acid is then subjected to Fmoc protection via nucleophilic acyl substitution using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction conditions are carefully optimized to ensure high yields and purity. The resulting compound is characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
In terms of biological activity, Fmoc-β-HoLeu-OH has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to inhibit specific proteases, which are key players in various pathological processes such as inflammation and cancer progression. The compound's selectivity towards certain proteases makes it a potential lead candidate for drug development programs targeting these enzymes.
The application of Fmoc-β-HoLeu-OH extends beyond traditional pharmaceuticals into the realm of biotechnology. It has been utilized as a building block in the construction of bioactive peptides with tailored functionalities. For instance, researchers have incorporated this compound into peptide libraries for high-throughput screening, enabling the discovery of novel bioactive sequences with potential therapeutic applications.
From an environmental perspective, the synthesis and handling of Fmoc-β-HoLeu-OH are conducted under strict safety protocols to minimize ecological impact. The use of sustainable reagents and energy-efficient reaction conditions aligns with current green chemistry initiatives, ensuring that the production process is both efficient and environmentally friendly.
In conclusion, Fmoc-β-HoLeu-OH (CAS No: 193887-44-4) stands as a testament to the ingenuity of modern chemical synthesis and its applications in advancing biomedical research. Its unique properties make it an invaluable tool in peptide synthesis, drug discovery, and biotechnology, paving the way for innovative solutions in healthcare and beyond.